
AC-Cys(farnesyl)-val-ile-met-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AC-Cys(farnesyl)-val-ile-met-OH is a farnesylated peptide, which means it has a farnesyl group attached to the cysteine residue. Farnesylation is a type of prenylation, a post-translational modification that involves the addition of lipid groups to proteins. This modification is crucial for the protein’s localization and function within the cell. Farnesylated peptides play significant roles in signal transduction, protein-protein interactions, and membrane association .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AC-Cys(farnesyl)-val-ile-met-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions. The farnesyl group is introduced by reacting the cysteine residue with a farnesyl donor, such as farnesyl bromide, under basic conditions .
Industrial Production Methods
Industrial production of farnesylated peptides like this compound often employs automated peptide synthesizers. These machines can perform the repetitive cycles of deprotection and coupling required for SPPS efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
AC-Cys(farnesyl)-val-ile-met-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The farnesyl group can be replaced with other lipid groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the farnesyl group.
Major Products Formed
The major products formed from these reactions include disulfide-linked peptides, reduced peptides with free thiols, and peptides with substituted lipid groups .
Applications De Recherche Scientifique
AC-Cys(farnesyl)-val-ile-met-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of farnesylation on peptide structure and function.
Biology: Helps in understanding the role of farnesylated proteins in cellular processes such as signal transduction and membrane association.
Medicine: Investigated for its potential in targeting farnesylated proteins involved in diseases like cancer.
Industry: Used in the development of biosensors and other biotechnological applications.
Mécanisme D'action
The farnesyl group in AC-Cys(farnesyl)-val-ile-met-OH facilitates its interaction with cell membranes. This lipid modification increases the hydrophobicity of the peptide, promoting its association with lipid bilayers. The farnesyl group also plays a role in the localization and function of the peptide within the cell. For example, farnesylated peptides can participate in signal transduction pathways by anchoring signaling proteins to the membrane .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Cys(farnesyl)-OMe: Another farnesylated peptide with a methoxy group instead of val-ile-met.
Ac-Asn-Lys-Asn-Cys(farnesyl)-OMe: A farnesylated peptide with additional amino acids in the sequence.
Uniqueness
AC-Cys(farnesyl)-val-ile-met-OH is unique due to its specific amino acid sequence and the presence of the farnesyl group. This combination imparts distinct biochemical properties, such as enhanced membrane association and specific interactions with other cellular components .
Propriétés
Formule moléculaire |
C36H62N4O6S2 |
|---|---|
Poids moléculaire |
711.0 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C36H62N4O6S2/c1-11-27(8)32(35(44)38-29(36(45)46)19-20-47-10)40-34(43)31(24(4)5)39-33(42)30(37-28(9)41)22-48-21-18-26(7)17-13-16-25(6)15-12-14-23(2)3/h14,16,18,24,27,29-32H,11-13,15,17,19-22H2,1-10H3,(H,37,41)(H,38,44)(H,39,42)(H,40,43)(H,45,46)/b25-16+,26-18+ |
Clé InChI |
LZZSZMJTHYOSLN-BNBFUNNKSA-N |
SMILES isomérique |
CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSCC=C(C)CCC=C(C)CCC=C(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-](/img/structure/B15095423.png)

![2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095440.png)
![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B15095460.png)
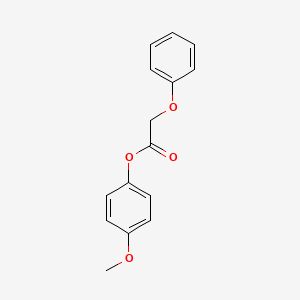
![N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B15095475.png)
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B15095483.png)
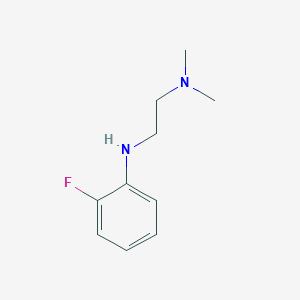
![3,6-Diphenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15095501.png)
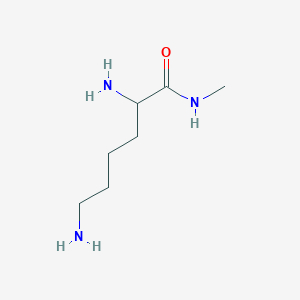
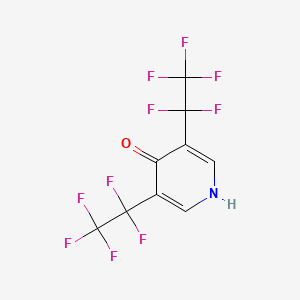
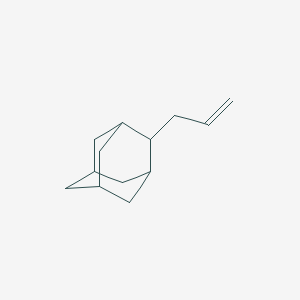
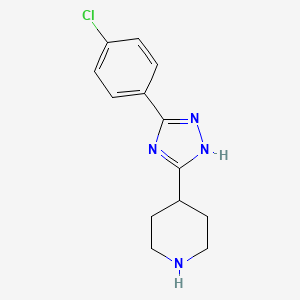
![Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B15095529.png)
